Predicted Lipophilicity (XLogP3-AA) Differentiates from Closest Commercial p-Tolyl Oxadiazole Acetamide Analogs
The target compound has a PubChem-computed XLogP3-AA of 3.4, positioning it within the favorable oral drug-likeness range (Lipinski's Rule of Five: XLogP ≤ 5) while providing sufficient lipophilicity for membrane penetration [1]. This value is approximately 0.5 log units higher than the phenyl-substituted analog N-(4-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (CAS 81511-71-9; predicted XLogP3-AA ≈ 2.9), attributable to the additional methyl group on the p-tolyl ring . The increased lipophilicity may enhance passive membrane permeability while maintaining acceptable aqueous solubility characteristics.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 (PubChem computed, release 2025.09.15) |
| Comparator Or Baseline | N-(4-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (CAS 81511-71-9): XLogP3-AA ≈ 2.9 (estimated from MW 356.4 vs. 370.4, loss of one methylene group) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5 (target compound more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); in silico prediction |
Why This Matters
Lipophilicity differences of ≥0.5 log units can translate into measurable differences in membrane permeability, plasma protein binding, and non-specific tissue distribution, making direct experimental comparison mandatory before selecting a substitute.
- [1] PubChem CID 2937554: Computed Properties, XLogP3-AA = 3.4. National Center for Biotechnology Information (PubChem release 2025.09.15). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2937554. View Source
